molecular formula C20H12BrClN2O2 B11702324 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

Cat. No.: B11702324
M. Wt: 427.7 g/mol
InChI Key: XDXYFZMYNHEAON-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide is a benzoxazole derivative characterized by a benzoxazole core substituted with a 4-bromophenyl group at position 2 and a 4-chlorobenzamide moiety at position 5 (Figure 1). The compound’s structural uniqueness arises from the strategic placement of halogen atoms (bromine and chlorine), which influence its electronic properties, solubility, and interactions with biological targets.

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H12BrClN2O2/c21-14-5-1-13(2-6-14)20-24-17-11-16(9-10-18(17)26-20)23-19(25)12-3-7-15(22)8-4-12/h1-11H,(H,23,25)

InChI Key

XDXYFZMYNHEAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide typically involves the condensation of 4-bromophenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl rings, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Substituent Effects

Benzoxazole derivatives often exhibit variations in substituent groups on the aromatic rings, which modulate their chemical and biological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide and Analogs
Compound Name Benzoxazole Substituent Benzamide Substituent Key Structural Differences
Target Compound 4-Bromophenyl 4-Chlorophenyl Reference for comparison
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide 4-Chlorophenyl 2-Iodophenyl Iodine (larger halogen) at benzamide; altered steric/electronic effects
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide 2-Bromophenyl 2,4-Dichlorophenyl Bromine position (ortho vs. para); additional chlorine on benzamide
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide 4-Bromophenyl 4-Ethoxyphenyl Ethoxy (electron-donating) vs. chloro (electron-withdrawing)
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate 4-Chlorophenyl Carbamoyl acetate Acetate ester introduces polarity and hydrolytic lability

Key Observations :

  • Benzamide Substituents : The 4-chloro group in the target compound provides moderate electron withdrawal, whereas analogs with ethoxy () or nitro groups () exhibit altered solubility and reactivity.
  • Functional Groups : Carbamoyl acetate in introduces ester functionality, increasing hydrophilicity but reducing stability compared to the direct benzamide linkage in the target compound.

Key Insights :

  • Anti-inflammatory Activity : Ethyl-substituted analogs () prioritize hydrophobic interactions, while the target compound’s chloro and bromo groups may favor interactions with polar enzyme pockets.
  • Anticancer Potential: Nitro-substituted derivatives () exhibit redox-mediated cytotoxicity, whereas the target compound’s dual halogens could stabilize DNA intercalation or enzyme inhibition.

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